molecular formula C16H23NO2S B4841908 N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide

N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide

Cat. No. B4841908
M. Wt: 293.4 g/mol
InChI Key: RXHLLTWAABAORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide is not fully understood. However, it is believed to act on the dopaminergic system in the brain, which is involved in reward and addiction. N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide has been shown to inhibit the uptake of dopamine, which leads to increased levels of dopamine in the brain. This increased dopamine activity is believed to be responsible for the observed effects of N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide is its relatively simple synthesis method. Additionally, N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide is relatively stable and can be stored for extended periods of time. However, one limitation of N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide. One area of interest is the potential use of N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide in the treatment of addiction. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide, particularly in humans.

Scientific Research Applications

N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide has also been tested for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide has been studied for its potential use in the treatment of addiction, specifically cocaine addiction.

properties

IUPAC Name

N-cyclohexyl-2-(2-methoxyethylsulfanyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-19-11-12-20-15-10-6-5-9-14(15)16(18)17-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHLLTWAABAORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(2-methoxyethyl)sulfanyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.